2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE
Description
This compound is a structurally complex acetamide derivative featuring a benzodioxol moiety linked via an ether bridge to a thiazole ring substituted with a 2-chlorophenyl group and a methyl group. The acetamide functional group is further modified with a methylene bridge to the thiazole nitrogen.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-12-18(28-20(23-12)14-4-2-3-5-15(14)21)9-22-19(24)10-25-13-6-7-16-17(8-13)27-11-26-16/h2-8H,9-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGZGYBFTDORRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)COC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the introduction of the chlorophenyl group and the thiazole ring. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide has garnered attention in recent years for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.5 g/mol. The compound features a benzodioxole moiety, which is known for its biological activity, along with a thiazole ring that may contribute to its pharmacological properties.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines (e.g., breast cancer, leukemia) .
Neuroprotective Effects
The benzodioxole component is associated with neuroprotective effects, potentially through its interaction with neurotransmitter systems. Studies suggest that similar compounds can modulate NMDA receptors, thereby protecting neurons from excitotoxicity linked to neurodegenerative diseases .
Antimicrobial Activity
Compounds containing thiazole rings have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes .
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, thiazole derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development .
Table 1: Pharmacological Activities of Related Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Thiazole A | Anticancer | Apoptosis | |
| Benzodioxole B | Neuroprotection | NMDA Receptor | |
| Thiazole C | Antimicrobial | Bacterial Inhibition |
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of Benzodioxole | Benzene derivatives + Dioxole |
| 2 | Thiazole Synthesis | Chlorinated phenyl + Thioamide |
| 3 | Coupling Reaction | Acetamide coupling |
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Case Study 2: Neuroprotection
In neuropharmacological studies, related benzodioxole compounds showed significant neuroprotective effects in models of Alzheimer's disease by reducing oxidative stress and inflammation through NMDA receptor modulation. This suggests potential therapeutic applications for cognitive disorders .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety and thiazole ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Indolinone-Isoxazole-Acetamide Series
lists three (E)-configured indolinone-acetamide derivatives (Entries 46–48) with pyridine or quinoline substituents. Key differences from the target compound include:
- Core Structure: The target compound uses a thiazole ring, while these analogs feature indolinone and isoxazole rings.
- Substituent Effects: The presence of fluoro (5.797), amino (5.58), and methyl (5.408) groups on the indolinone ring correlates with varying activity values (hypothesized as pIC50 or logP values) .
- Activity Trends : The 5-fluoro derivative (Entry 46) shows the highest activity (5.797), suggesting electron-withdrawing groups may enhance binding affinity compared to electron-donating groups (e.g., methyl in Entry 48: 5.408).
Thiazolidinone-Based Analog ()
The compound N-[2-(5-benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide shares the benzodioxol and chloroacetamide motifs but differs critically in its thiazolidinone core (vs. thiazole in the target compound). Key distinctions:
- Ring Saturation: Thiazolidinone’s saturated ring may reduce metabolic instability compared to the aromatic thiazole.
- Molecular Weight : Higher molecular weight (368.79) due to the ethyl linker and additional carbonyl groups .
Benzo[d]thiazol-Morpholine Derivative ()
This compound incorporates a benzo[d]thiazol ring and a morpholinopropyl group, diverging significantly from the target’s benzodioxol-thiazole scaffold. Notable contrasts:
- Solubility : The morpholine group likely enhances water solubility compared to the hydrophobic 2-chlorophenyl group.
Data Table: Structural and Functional Comparison
Key Research Findings
- Electron-Withdrawing Groups: Fluoro substituents (Entry 46) correlate with higher activity in indolinone analogs, suggesting similar modifications to the target compound’s chlorophenyl group may optimize efficacy .
- Ring Saturation: Thiazolidinone derivatives () highlight how saturated heterocycles may improve pharmacokinetic profiles compared to aromatic systems like thiazole .
- Solubility vs. Binding : The morpholine group in ’s compound demonstrates a trade-off between solubility and target affinity, a consideration for optimizing the target compound’s chlorophenyl moiety .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.87 g/mol. The structure features a benzodioxole moiety linked to a thiazole group through an acetamide bond.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₂O₃S |
| Molecular Weight | 356.87 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have demonstrated that the compound exhibits significant anticancer activity. In vitro assays revealed that it effectively inhibits the proliferation of various cancer cell lines, including those derived from leukemia and solid tumors. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell growth and survival.
Key Findings:
- Cell Lines Tested: MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
- IC50 Values: Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13, indicating potent growth inhibition .
The compound likely interacts with specific molecular targets involved in cancer cell signaling. Preliminary docking studies suggest that it binds to the active sites of certain kinases, thereby inhibiting their activity and downstream signaling cascades.
Mechanistic Insights:
- Target Kinases: Potential inhibition of MEK1/2 kinases has been suggested based on structural similarities with known inhibitors.
- Pathway Modulation: Down-regulation of phospho-ERK1/2 and p-p70S6K levels observed in treated cells indicates interference with the MAPK pathway .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of this compound. Variations in substituents on the benzodioxole and thiazole rings can significantly influence biological activity.
Notable SAR Observations:
- Benzodioxole Substituents: Modifications at the 5-position enhance binding affinity to target proteins.
- Thiazole Ring Variations: Different halogen substitutions on the thiazole ring affect cytotoxicity profiles against various cancer cell lines.
Study 1: In Vivo Efficacy
In a xenograft model using BRAF mutant melanoma cells, treatment with the compound resulted in significant tumor regression when administered at doses as low as 10 mg/kg . This study highlights its potential for therapeutic application in specific cancer types.
Study 2: Pharmacokinetics
Pharmacokinetic analyses indicate that the compound has favorable absorption characteristics, with an oral bioavailability exceeding 50%. This suggests that it could be developed for oral administration in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
